4-[(3-Methyltriazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Methyltriazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine is a heterocyclic compound that features a unique combination of a triazole ring and a thienoazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methyltriazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine typically involves a multi-step process. One common method starts with the preparation of the triazole ring, followed by its attachment to the thienoazepine core. The reaction conditions often involve the use of catalysts such as copper sulfate pentahydrate and sodium ascorbate in a solvent mixture of dimethylformamide and water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methyltriazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group such as a halide or an amine.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or infections.
Biological Studies: Its unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.
Industrial Applications: It can be used in the synthesis of more complex molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of 4-[(3-Methyltriazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazol-3-yl)methanol: This compound shares the triazole ring but lacks the thienoazepine core.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound has a different core structure but also features a triazole ring.
Uniqueness
The uniqueness of 4-[(3-Methyltriazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine lies in its combination of the triazole and thienoazepine rings, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
4-[(3-methyltriazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c1-15-10(8-13-14-15)9-16-6-3-2-4-12-11(16)5-7-17-12/h5,7-8H,2-4,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTZGJHFKAGGLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)CN2CCCCC3=C2C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.